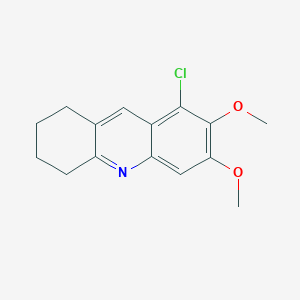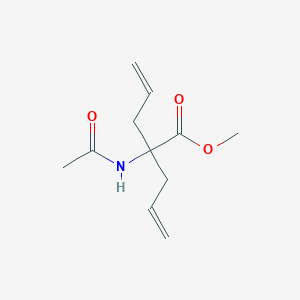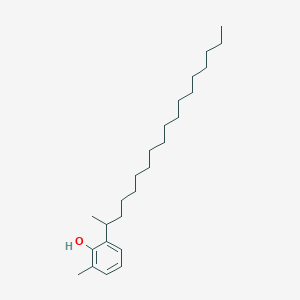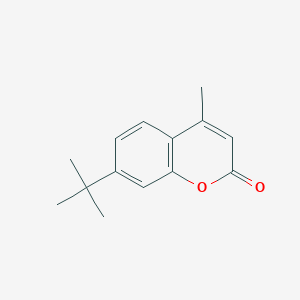![molecular formula C26H26NO4- B14242298 (2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate CAS No. 389069-90-3](/img/structure/B14242298.png)
(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate is a compound characterized by its unique structure, which includes an ethoxy group, a keto group, and a triphenylmethyl-protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate typically involves multiple steps, including protection, esterification, and condensation reactions. One common route starts with the protection of the amino group using a triphenylmethyl (trityl) group. This is followed by esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethoxy ester. The final step involves the condensation of the protected amino acid with an appropriate reagent to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The triphenylmethyl group can be substituted under acidic or basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) can be employed to remove the triphenylmethyl group.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and free amino acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of (2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modifying the activity of these targets. The pathways involved may include enzymatic catalysis, signal transduction, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-[®-1-carboxyethylamino]pentanoate
- Butanoyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate
Uniqueness
(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate is unique due to its combination of an ethoxy group, a keto group, and a triphenylmethyl-protected amino group. This structure provides distinct reactivity and stability, making it valuable in various synthetic and research applications .
Propriétés
Numéro CAS |
389069-90-3 |
|---|---|
Formule moléculaire |
C26H26NO4- |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
(2S)-5-ethoxy-5-oxo-2-(tritylamino)pentanoate |
InChI |
InChI=1S/C26H27NO4/c1-2-31-24(28)19-18-23(25(29)30)27-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23,27H,2,18-19H2,1H3,(H,29,30)/p-1/t23-/m0/s1 |
Clé InChI |
GFUPCOCRJAANAI-QHCPKHFHSA-M |
SMILES isomérique |
CCOC(=O)CC[C@@H](C(=O)[O-])NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)CCC(C(=O)[O-])NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-](/img/structure/B14242234.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-(naphthalen-1-ylmethylideneamino)benzamide](/img/structure/B14242247.png)


![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)



![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
